1-Phenylhex-4-en-3-one
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Overview
Description
1-Phenylhex-4-en-3-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
1-Phenylhex-4-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enone. Another method includes the use of palladium-catalyzed decarboxylation and carbonylation of allyl alkynoates . These reactions typically require specific conditions such as the presence of a base like barium hydroxide and solvents like 1,4-dioxane .
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced catalytic systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted derivatives.
Photoreactions: Under UV irradiation, this compound can undergo intramolecular hydrogen abstraction, leading to secondary products such as acetophenone and other enones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or gold .
Scientific Research Applications
1-Phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: This compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Phenylhex-4-en-3-one involves its interaction with various molecular targets. For instance, in catalytic reactions, it can act as an electrophile, participating in nucleophilic addition reactions. The presence of the conjugated system allows for resonance stabilization, making it a reactive intermediate in many organic transformations .
Comparison with Similar Compounds
1-Phenylhex-4-en-3-one can be compared to other enones and enynones, such as:
1-Phenylhex-4-en-1-yn-3-one: This compound contains an additional triple bond, making it more reactive in certain conditions.
1-Phenylhex-5-en-1-one: Lacks the conjugated system present in this compound, resulting in different reactivity and applications.
2,4,1-Enynones: These compounds have a different conjugation pattern, leading to unique reactivity profiles and applications in heterocyclic synthesis.
The uniqueness of this compound lies in its specific conjugated system, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
60550-53-0 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |
InChI Key |
FWOYOWIXLSFQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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